2-(Methylcarbamoyl)isonicotinic acid

Descripción general

Descripción

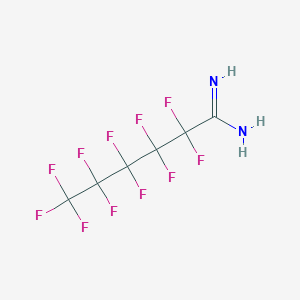

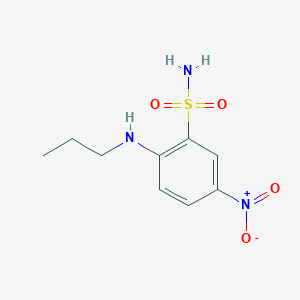

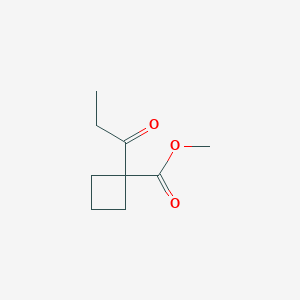

2-(Methylcarbamoyl)isonicotinic acid is a compound with the CAS Number: 1279208-48-8 . It has a molecular weight of 180.16 . This compound has been identified as a preliminary active fragment that displays inhibition of KDM4A enzymatic activity .

Molecular Structure Analysis

The IUPAC name for this compound is 2-[(methylamino)carbonyl]isonicotinic acid . The InChI code is 1S/C8H8N2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4H,1H3,(H,9,11)(H,12,13) .Physical and Chemical Properties Analysis

This compound is a solid substance . Unfortunately, additional physical and chemical properties were not found in the retrieved data.Aplicaciones Científicas De Investigación

Chemical Structure and Antituberculotic Activity

The structure and activity of 2-(Methylcarbamoyl)isonicotinic acid, alongside its derivatives, have been extensively analyzed for their potential in treating tuberculosis. A critical review highlighted that despite numerous studies on isonicotinic acid hydrazide derivatives, including hydrazides and amides, their antimycobacterial potency generally falls short compared to isoniazid (INH). This review stressed that modifications to the INH ring or its analogs seldom surpass INH's efficacy, which itself serves as a prodrug, indicating limited prospects of these compounds as promising lead compounds against Mycobacterium tuberculosis (Scior & Garcés-Eisele, 2006).

Environmental Impact and Toxicity Studies

The environmental presence and impact of chemical compounds similar to this compound, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been the subject of scientometric reviews. These reviews aim to synthesize global research trends on the toxicity and mutagenicity of such herbicides, highlighting the need for further research focused on molecular biology aspects like gene expression, human exposure assessment, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Pharmacological and Nanotechnology Applications

A review emphasized the pharmacological significance of natural compounds, including tannic acid, which shares some pharmacological similarities with this compound. The review pointed out the growing interest in small molecules like plant stress hormones for their potential in drug and nutraceutical development. It shed light on the synthesis, usage, biological activities, and therapeutic potential of such compounds, indicating a hopeful direction for future research and therapeutic innovations (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

Mecanismo De Acción

Target of Action

The primary target of 2-(Methylcarbamoyl)isonicotinic acid is the Lysine demethylase 4A (KDM4A) enzyme . KDM4A is a member of the lysine demethylase family, which catalyzes the removal of methyl marks from histone lysine residues, thereby regulating chromatin structure and gene expression . KDM4A plays a crucial role in the epigenetic dysregulation in various cancers and is linked to aggressive disease and poor clinical outcomes .

Mode of Action

This compound interacts with KDM4A, inhibiting its enzymatic activity . This inhibition is achieved through a substrate-competitive mechanism, as identified by a Homogeneous Time-Resolved Fluorescence-based assay . The compound’s interaction with KDM4A results in the inhibition of H3K9me3 peptide demethylation, a key process in the regulation of gene expression .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involving histone methylation. Histone methylation is a crucial epigenetic mechanism regulated by the interplay of lysine methyltransferases (KMTs) and demethylases (KDMs) . By inhibiting KDM4A, this compound disrupts this balance, leading to changes in chromatin structure and gene expression .

Result of Action

The inhibition of KDM4A enzymatic activity by this compound leads to changes in the methylation status of histone lysine residues . This can result in alterations in chromatin structure and gene expression, potentially influencing cellular processes such as proliferation, development, differentiation, and genome integrity .

Safety and Hazards

While specific safety and hazard information for 2-(Methylcarbamoyl)isonicotinic acid was not found, it’s generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . It’s also advised to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

2-(Methylcarbamoyl)isonicotinic acid has been identified as a preliminary active fragment, displaying inhibition of KDM4A enzymatic activity . Its chemical exploration was deeply investigated by computational and experimental approaches which allowed a rational fragment growing process . The in-silico studies guided the development of derivatives designed as expansion of the primary fragment hit and provided further knowledge on the structure–activity relationship . This work provides useful insights into key ligand-KDM4A protein interaction and provides structural features for the development of successful selective KDM4A inhibitors .

Análisis Bioquímico

Biochemical Properties

2-(Methylcarbamoyl)isonicotinic acid has been identified as a preliminary active fragment, displaying inhibition of KDM4A enzymatic activity . This suggests that it interacts with enzymes such as KDM4A, potentially influencing their function and the biochemical reactions they are involved in .

Cellular Effects

KDM4A plays an important role in the epigenetic regulation in various cancers and is linked to aggressive disease and poor clinical outcomes . Therefore, the inhibition of this enzyme by this compound could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the KDM4A enzyme . It inhibits the enzymatic activity of KDM4A, which could lead to changes in gene expression and other molecular effects .

Temporal Effects in Laboratory Settings

Its ability to inhibit KDM4A suggests that it could have long-term effects on cellular function .

Metabolic Pathways

Its interaction with KDM4A suggests that it could be involved in pathways related to epigenetic regulation .

Propiedades

IUPAC Name |

2-(methylcarbamoyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4H,1H3,(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIZBGMQZAJNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine](/img/structure/B1429689.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1429698.png)

![3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429699.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1429707.png)